

Technical Support Center: Minimizing N-Nitrosofolic Acid Formation in Synthesis

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Compound of Interest		
Compound Name:	N-Nitrosofolicacid	
Cat. No.:	B15389769	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the formation of N-Nitrosofolic acid, a potential mutagenic impurity, during the synthesis of folic acid.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitrosofolic acid and why is it a concern?

A1: N-Nitrosofolic acid (N-FA) is a nitrosamine impurity that can form during the synthesis of folic acid. Nitrosamines are a class of compounds that are considered probable human carcinogens. Therefore, their presence in active pharmaceutical ingredients (APIs) like folic acid is strictly regulated by health authorities such as the EMA and FDA to ensure patient safety.[1][2]

Q2: What is the primary chemical reaction that leads to the formation of N-Nitrosofolic acid during synthesis?

A2: N-Nitrosofolic acid is formed from the reaction of the secondary amine group in the folic acid molecule with nitrosating agents. The most common nitrosating agent is nitrous acid (HNO₂), which is typically formed in situ from nitrite salts (e.g., sodium nitrite) under acidic conditions.[1][3] The reaction exclusively yields N10-nitrosofolic acid.[3]







Q3: At what stage of the folic acid synthesis is the formation of N-Nitrosofolic acid most likely to occur?

A3: The formation of N-Nitrosofolic acid is most likely to occur during steps where acidic conditions are present and there is a source of nitrite ions. This can happen during the main reaction steps or during work-up and purification if the pH is not carefully controlled.

Q4: What are the regulatory limits for N-Nitrosofolic acid in folic acid?

A4: Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (U.S. FDA) have set a maximum permitted daily intake of N-Nitrosofolic acid at 1,500 ng/day.[1]

Q5: What analytical methods are recommended for detecting and quantifying N-Nitrosofolic acid?

A5: A highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is recommended for the accurate quantification of N-Nitrosofolic acid in folic acid and multivitamin supplements.[4][5] This method has a low limit of detection (LOD) and limit of quantification (LOQ), typically around 4 μ g/g and 10 μ g/g, respectively, with respect to folic acid.[4]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
High levels of N-Nitrosofolic acid detected in the final product.	Presence of residual nitrites in raw materials.	Source high-purity raw materials with low nitrite content. Implement stringent quality control testing for incoming materials.
Acidic reaction or work-up conditions.	Maintain the reaction and work-up pH above 7. Folic acid exhibits good stability in buffers with a pH of 8.05-10.40.[6]	
Inadequate control of reaction temperature.	Maintain a controlled and consistent reaction temperature. While specific temperature effects on N-FA formation are not detailed, thermal degradation of folic acid is known to occur at elevated temperatures.	
Inconsistent levels of N- Nitrosofolic acid between batches.	Variability in the quality of raw materials.	Qualify and monitor suppliers to ensure consistent quality of starting materials and reagents.
Fluctuations in process parameters (pH, temperature, reaction time).	Implement strict process controls and monitoring to ensure batch-to-batch consistency.	
N-Nitrosofolic acid levels increase during storage.	Degradation of folic acid or excipients in the presence of trace nitrites.	Incorporate antioxidants, such as ascorbic acid, into the formulation to act as nitrite scavengers. Store the final product in appropriate conditions (temperature,



humidity, light) to minimize degradation.

Data on Reaction Conditions

The formation of N-Nitrosofolic acid is highly dependent on the pH of the reaction medium. The kinetics of the reaction between folic acid and sodium nitrite change with pH.

рН	Reaction Order with Respect to Nitrite	Notes
1.5	Second Order	The reaction rate is proportional to the square of the nitrite concentration.
5.0	First Order	The reaction rate is directly proportional to the nitrite concentration. Buffer anions can participate in the nitrosation reaction at this pH.

Experimental Protocols General Protocol for Minimizing N-Nitrosofolic Acid Formation during Synthesis

This protocol outlines key principles and steps to minimize the formation of N-Nitrosofolic acid during the synthesis of folic acid.

1. Raw Material Control:

- Source 2,4,5,6-tetraaminopyrimidine sulfate, 1,1,3-trichloroacetone, and other starting materials from qualified vendors with specifications for low nitrite content.
- Test all incoming raw materials, including solvents and reagents, for the presence of nitrites.



2. Reaction Conditions:

- pH Control: Maintain the pH of the reaction mixture between 8 and 10.[6] Use a suitable buffer system to ensure stable pH throughout the reaction. Avoid acidic conditions, especially in the presence of potential nitrosating agents.
- Temperature Control: Conduct the reaction at the lowest effective temperature to minimize side reactions. A preferred temperature range is 20-80 °C.[5]
- Use of Antioxidants/Scavengers: Introduce an antioxidant, such as L-cysteine or ascorbic acid, into the reaction mixture.[5] Ascorbic acid can act as a scavenger for nitrite ions, preventing them from reacting with folic acid.
- Reaction Time: Monitor the reaction progress and aim for the shortest possible reaction time to reduce the window for impurity formation. A typical reaction time is between 1-36 hours.[5]
- 3. Work-up and Purification:
- Ensure that all aqueous solutions used during work-up and purification are maintained at a pH above 7.
- Utilize purification techniques such as chromatography to effectively remove any formed N-Nitrosofolic acid from the final product.

Analytical Protocol for Quantification of N-Nitrosofolic Acid by LC-MS/MS

This is a summary of a validated method for the quantification of N-Nitrosofolic acid.[3][4]

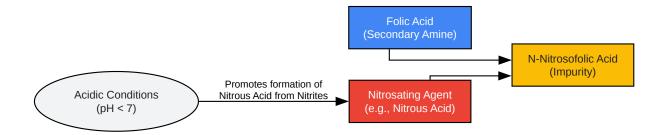
- Sample Preparation: Extract the sample with a 0.1% ammonia solution in methanol/water (9:1, v/v) containing a deuterated internal standard (N-nitroso folic acid-d4).[3][4]
- Chromatography: Use a C18 reverse-phase column.
- Mobile Phase:
 - Mobile Phase A: 0.1% formic acid in deionized water.

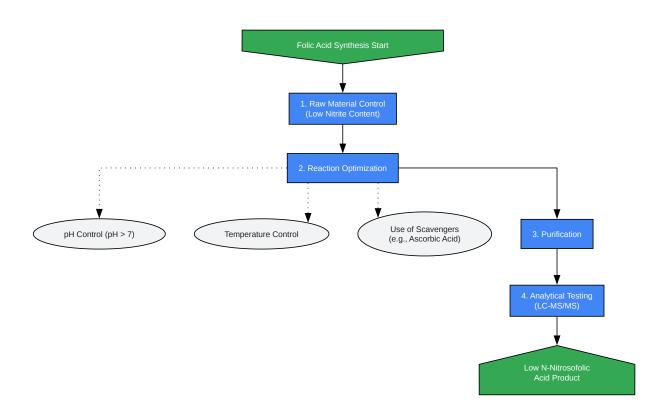


- o Mobile Phase B: Methanol.
- Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative ionization.[3][4]

Visualizations







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